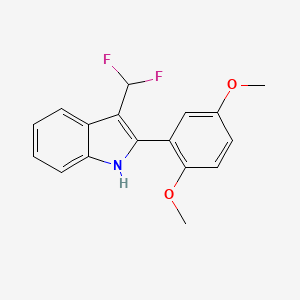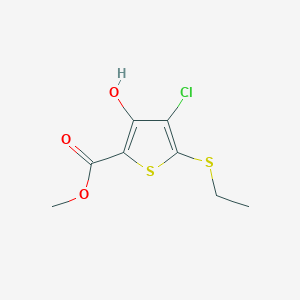
Cyclopropane, (1-chloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, (1-chloroethenyl)-, also known by its chemical formula C5H7Cl, is a compound that features a cyclopropane ring substituted with a 1-chloroethenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropane, (1-chloroethenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetylene with chloroform in the presence of a strong base like potassium tert-butoxide. This reaction proceeds via the formation of a cyclopropylcarbene intermediate, which then reacts with chloroform to yield the desired product .
Industrial Production Methods
Industrial production of cyclopropane, (1-chloroethenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropane, (1-chloroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Cyclopropane carboxylic acids
Reduction: Cyclopropane derivatives
Substitution: Substituted cyclopropane derivatives
Applications De Recherche Scientifique
Cyclopropane, (1-chloroethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of cyclopropane, (1-chloroethenyl)- involves its interaction with molecular targets through its reactive cyclopropane ring and chloroethenyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple cycloalkane with the formula C3H6, known for its use as an anesthetic in the past.
Spirocyclopropanes: Compounds featuring a cyclopropane ring fused to another ring system, often used in medicinal chemistry.
Uniqueness
This substitution allows for a wider range of chemical transformations and interactions with various molecular targets .
Propriétés
Numéro CAS |
24154-06-1 |
|---|---|
Formule moléculaire |
C5H7Cl |
Poids moléculaire |
102.56 g/mol |
Nom IUPAC |
1-chloroethenylcyclopropane |
InChI |
InChI=1S/C5H7Cl/c1-4(6)5-2-3-5/h5H,1-3H2 |
Clé InChI |
DMBZMYSIZIVDDT-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)

![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)



![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)

![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)

amine](/img/structure/B12064063.png)
![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
